2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol
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Overview
Description
2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol is a heterocyclic compound that features a benzothiazole core with an aziridine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with aziridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzothiazole core may also interact with various receptors or enzymes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(aziridin-1-yl)-6-methyl-5-nitropyrimidin-2-amine: Another aziridine-containing compound with potential biological activities.
6-aziridin-1-yl-9-benzyl-2-chloro-purine: A purine derivative with an aziridine ring, used in medicinal chemistry.
Uniqueness
2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2351225-39-1 |
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Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
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